molecular formula C15H10FNO2 B5833691 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5833691
M. Wt: 255.24 g/mol
InChI Key: ICFAYYKGFYWCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as NSC-672121, is a chemical compound that belongs to the class of isoindolinone derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and proteins, including COX-2 and STAT3.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione exhibits significant anti-inflammatory and anticancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains. Furthermore, it has been investigated for its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione. One potential area of interest is its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer. Additionally, it may be investigated for its potential use as a building block for the synthesis of various organic compounds with potential applications in material science and organic electronics. Finally, further research may be conducted to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 3-methylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride, followed by the reaction of the resulting product with 4-fluoro-3-nitrobenzoic acid in the presence of potassium carbonate and DMF.

Scientific Research Applications

The potential applications of 5-fluoro-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione in scientific research are vast. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial activities. It has also been studied for its potential use in organic solar cells and as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

5-fluoro-2-(3-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFAYYKGFYWCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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